1,2-Bis(ethenyl)benzene;4-ethenylpyridine, also known as 1,2-diethenylbenzene;4-ethenylpyridine, is an organic compound with the molecular formula C₁₇H₁₇N. It consists of a benzene ring substituted with two ethenyl groups and a pyridine ring. The compound appears as white to off-white odorless small beads and is primarily used in various chemical applications due to its unique structural properties .
The biological activity of 1,2-bis(ethenyl)benzene;4-ethenylpyridine has not been extensively studied, but compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the pyridine ring may contribute to potential biological activities, including:
Further research is needed to fully characterize the biological properties of this specific compound .
1,2-Bis(ethenyl)benzene;4-ethenylpyridine can be synthesized through several methods:
The applications of 1,2-bis(ethenyl)benzene;4-ethenylpyridine include:
Interaction studies involving 1,2-bis(ethenyl)benzene;4-ethenylpyridine focus on its reactivity with other chemical species. These studies are essential for understanding its potential uses in catalysis and material science.
Key areas of interest include:
Several compounds share structural similarities with 1,2-bis(ethenyl)benzene;4-ethenylpyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Divinylbenzene | C₈H₈ | Contains two ethenyl groups at different positions on the benzene ring. |
1,4-Divinylbenzene | C₈H₈ | Similar structure but differs in substitution pattern. |
4-Vinylpyridine | C₅H₅N | Contains a vinyl group attached directly to a pyridine ring. |
Poly(4-vinylpyridine) | (C₄H₄N)n | A polymer formed from vinylpyridine monomers. |
The uniqueness of 1,2-bis(ethenyl)benzene;4-ethenylpyridine lies in its dual functionality provided by both the ethenyl and pyridine groups. This combination allows for diverse reactivity patterns not present in simpler compounds like divinylbenzenes or vinylpyridines. Its ability to form cross-linked structures while maintaining biological activity potential distinguishes it from other similar compounds .
The polymerization of 1,2-bis(ethenyl)benzene (divinylbenzene) and 4-ethenylpyridine systems can proceed through fundamentally different initiation mechanisms, each leading to distinct crosslinking pathways and network architectures [2]. Free radical initiation represents the most commonly employed approach, where thermal decomposition of peroxide initiators such as benzoyl peroxide generates primary radicals that react with vinyl groups to initiate chain growth [3] [2]. This mechanism proceeds through three distinct phases: initiation, propagation, and termination, with each step following characteristic kinetic patterns [2].
The initiation step in free radical polymerization involves the generation of reactive species from initiators under heat or light exposure [2]. For divinylbenzene systems, the free radical mechanism demonstrates enhanced reactivity compared to styrene, with rate enhancement factors of 2.50 at 70.0°C and 3.54 at 89.7°C [3]. The propagation phase involves the addition of monomer molecules to growing radical chains, while termination occurs through radical combination or disproportionation reactions [2].
In contrast, ionic initiation mechanisms offer alternative pathways that can lead to different polymer architectures and properties [4]. Cationic polymerization of divinylbenzene has been demonstrated using solid acid catalysts such as Maghnite-H+, which initiates polymerization at ambient temperatures through protonation of vinyl groups [5]. This mechanism involves the formation of carbocationic intermediates that propagate through electrophilic addition to monomer double bonds [4]. The absence of termination reactions in ionic polymerization allows for living polymerization characteristics under appropriate conditions [4].
Anionic initiation provides another ionic pathway, typically involving organolithium compounds or alkali metals as electron donors [4]. The anionic mechanism proceeds through nucleophilic addition to vinyl groups, forming carbanions that propagate through continued monomer addition [4]. This mechanism is particularly sensitive to impurities and requires stringent purification of monomers and solvents [4].
The choice between free radical and ionic initiation significantly influences the resulting polymer network structure [5]. Free radical polymerization typically produces highly crosslinked networks with broad molecular weight distributions, while ionic mechanisms can provide better control over network architecture [5]. The temperature dependence of these mechanisms also differs substantially, with ionic polymerization often proceeding at lower temperatures compared to free radical systems [4].
Electroinitiated polymerization represents a specialized approach that combines aspects of both radical and ionic mechanisms [6]. In electrochemical systems, the initiation occurs through electron transfer processes at electrode surfaces, generating either radical or ionic species depending on the applied potential and electrolyte conditions [6]. This method has been successfully applied to styrene-divinylbenzene copolymerization in two-phase systems [6].
Homopolymerization side reactions play a crucial role in determining the final network structure and properties of divinylbenzene-ethenylpyridine copolymer systems [7] [8]. These side reactions involve the self-polymerization of individual monomer species, leading to the formation of homopolymer segments within the crosslinked network [7]. The extent and nature of these reactions significantly influence network density, mechanical properties, and thermal stability [7].
The most significant homopolymerization side reaction involves the self-polymerization of divinylbenzene, which can occur through both vinyl groups on the same molecule (intramolecular cyclization) or between different molecules (intermolecular crosslinking) [3] [7]. Intramolecular crosslinking leads to the formation of microgels, which are highly crosslinked polymer particles that can accumulate to form macrogels [3]. This process becomes dominant at moderate to high concentrations of divinylbenzene [3].
The formation of microgels through intramolecular crosslinking represents a critical pathway in network development [3]. These microgels exhibit reduced swelling capacity compared to linear polymers and require higher conversion levels to achieve gelation through accumulation mechanisms [3]. The conversion required for gelation increases with higher divinylbenzene content, following a characteristic minimum in gel point conversion with increasing crosslinker concentration [3].
Homopolymerization of 4-ethenylpyridine (vinylpyridine) presents additional complexity due to the basic nitrogen functionality [9] [10]. The polymerization of 4-vinylpyridine can proceed through controlled radical mechanisms using nitroxide mediators such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) [9] [10]. This controlled approach yields polymers with narrow molecular weight distributions and predictable molecular weights [10].
The kinetics of homopolymerization side reactions depend on monomer reactivity ratios and concentration profiles throughout the polymerization process [7] [8]. Maleimide homopolymerization, studied in similar crosslinking systems, demonstrates that free radical generation can occur without external initiators through thermal homolysis or donor-acceptor complex formation [7]. This autoinitiation mechanism contributes to irreversible crosslinking that affects network recyclability [7].
The rate of homopolymerization side reactions can be controlled through various strategies [7]. The addition of free radical inhibitors such as hydroquinone effectively suppresses unwanted homopolymerization reactions [7]. Stoichiometric ratio adjustments between reactive components can also influence the onset and extent of side reactions [7].
Homopolymerization side reactions contribute to network heterogeneity through the formation of regions with different crosslink densities [7] [8]. This heterogeneity manifests as variations in local mechanical properties, swelling behavior, and thermal transitions [7]. The presence of homopolymer segments can create phase-separated domains within the network, leading to complex morphological structures [8].
The impact of side reactions on network formation extends to the gel point behavior of the system [3]. The conventional gel point theory based on branching statistics must be modified to account for the dual mechanism of network formation: direct intermolecular crosslinking and microgel accumulation [3]. This dual mechanism explains the observed minimum in gel point conversion with increasing crosslinker content [3].
The kinetic analysis of divinylbenzene-ethenylpyridine copolymerization requires comprehensive understanding of the complex reaction pathways and their interdependencies [11] [12]. The copolymerization kinetics involve multiple competing reactions, including linear chain growth, crosslinking, and cyclization processes [12]. Mathematical modeling of these systems necessitates consideration of diffusion-controlled reactions, varying monomer reactivities, and gel effect phenomena [12].
The fundamental kinetic parameters governing copolymerization include propagation rate constants, termination rate constants, and monomer reactivity ratios [12] [13]. For styrene-divinylbenzene systems, extensive kinetic studies have established that divinylbenzene exhibits higher reactivity than styrene, with rate enhancement factors that increase with temperature [3] [12]. The apparent rate constants undergo significant changes as polymerization progresses due to diffusion limitations and gel effect onset [12].
Kinetic studies on divinylbenzene copolymerization demonstrate that initial polymerization rates increase linearly with divinylbenzene content [3]. This linear relationship reflects the higher intrinsic reactivity of divinylbenzene compared to monovinyl monomers [3]. The temperature dependence of rate constants follows Arrhenius behavior, with activation energies typically ranging from 80 to 120 kJ/mol for vinyl polymerizations [11] [12].
Temperature (°C) | Rate Enhancement Factor | Relative Reactivity |
---|---|---|
70.0 | 2.50 | Higher than styrene |
89.7 | 3.54 | Higher than styrene |
The kinetic analysis reveals that gel point conversion exhibits characteristic behavior with crosslinker concentration [3]. At low divinylbenzene concentrations, conventional intermolecular crosslinking dominates, while at higher concentrations, intramolecular cyclization becomes prevalent [3]. This transition significantly affects the overall polymerization kinetics and final network properties [3].
As polymerization progresses, the increasing viscosity and eventual gelation lead to diffusion-controlled kinetics [12]. The transition from kinetic to diffusion control occurs at different conversion levels depending on the crosslinker concentration and reaction conditions [12]. Mathematical models must incorporate these effects through effective rate constants that account for diffusion limitations [12].
The gel effect, also known as the Trommsdorff effect, manifests as an acceleration in polymerization rate due to reduced termination efficiency [11] [14]. This phenomenon is particularly pronounced in crosslinking systems where chain mobility becomes severely restricted [14]. The onset of gel effect correlates with the formation of network structures that limit radical diffusion [14].
Network formation kinetics often exhibit multi-stage behavior, particularly in end-linking systems [8]. The reaction rate dependence on the number of reacted functional groups per crosslinker molecule creates complex kinetic profiles [8]. Initial stages show rapid reaction rates when crosslinkers react once on average, followed by slower kinetics as multiply-reacted species dominate [8].
The apparent reaction order with respect to crosslinker concentration varies throughout the polymerization process [8]. Uniform first-order kinetics only emerge at later stages when the distribution of reactive species stabilizes [8]. This non-uniform kinetic behavior necessitates sophisticated modeling approaches that account for the evolving reaction environment [8].
Accurate determination of kinetic parameters requires careful experimental design with low conversion studies to minimize diffusion effects [12] [13]. Multiple initial monomer feed ratios must be employed to establish reliable reactivity ratio values [13]. The Fineman-Ross method and related techniques provide standard approaches for extracting reactivity ratios from composition data [15] [16].
Method | Temperature Range (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor |
---|---|---|---|
Kissinger | 25-800 | 162-441 | Variable |
Ozawa | 25-800 | 162-441 | Variable |
Friedman | 25-800 | 188-441 | 10^13-10^27 s^-1 |
The reactivity ratios in divinylbenzene-ethenylpyridine copolymerization are significantly influenced by both steric and electronic factors that affect the transition state energetics of propagation reactions [17] [18]. Steric effects arise from spatial interactions between substituents on the reacting monomer and the growing polymer chain end, while electronic effects involve changes in electron density and resonance stabilization [17] [19].
Steric hindrance in radical copolymerization has been quantitatively analyzed using Taft's steric substituent constants [17]. For alkylstyrene systems, monomer reactivities toward various radicals show linear correlations with steric parameters, indicating that spatial crowding significantly affects reaction rates [17]. The magnitude of steric effects varies depending on the attacking radical species and the position of substituents on the monomer [17].
Electronic effects in vinyl copolymerization involve both polar and resonance contributions to monomer reactivity [17] [18]. The polar effect reflects the influence of electron-withdrawing or electron-donating substituents on the electron density of the vinyl group [18]. Resonance effects involve the stabilization of radical intermediates through delocalization over aromatic or conjugated systems [17].
For divinylbenzene, the presence of two vinyl groups on the benzene ring creates enhanced resonance stabilization compared to monovinyl analogs [17]. This electronic activation contributes to the higher reactivity observed for divinylbenzene in copolymerization reactions [3]. The para-divinylbenzene isomer exhibits different reactivity compared to meta and ortho isomers due to varying degrees of electronic communication between vinyl groups [17].
4-Ethenylpyridine presents unique electronic characteristics due to the electron-deficient pyridine ring [18]. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, reducing the electron density of the vinyl group and affecting its reactivity toward various radical species [18]. This electronic influence must be considered when predicting copolymerization behavior [18].
The quantitative relationship between molecular structure and reactivity ratios can be expressed through the Alfrey-Price Q-e scheme [20]. This approach parameterizes monomer reactivity using Q values (representing general reactivity) and e values (representing polar character) [20]. The Q-e scheme enables prediction of reactivity ratios for monomer pairs based on their individual Q and e parameters [20].
Monomer | Q Value | e Value | Reference |
---|---|---|---|
Styrene | 1.0 | -0.8 | Standard reference |
Divinylbenzene | >1.0 | Variable | Enhanced reactivity |
4-Vinylpyridine | Variable | >0 | Electron-deficient |
Recent developments in Q-e methodology have addressed limitations of the original scheme through intrinsic Q-e approaches that separate monomer and radical parameters [20]. This advancement allows for more accurate prediction of reactivity ratios and better understanding of the underlying chemical factors [20].
Steric effects become particularly important in crosslinking copolymerization due to the restricted mobility of growing chains [17]. As network formation progresses, steric hindrance increases, affecting both the magnitude of reactivity ratios and their evolution with conversion [12]. The cyclization tendency in divinylbenzene polymerization is strongly influenced by steric factors that favor intramolecular over intermolecular reactions [3].
The relative reactivity of divinylbenzene isomers demonstrates clear steric effects [17]. Para-divinylbenzene exhibits different kinetic behavior compared to meta-divinylbenzene due to variations in steric accessibility of the second vinyl group after incorporation of the first [3]. These differences affect crosslinking efficiency and network architecture [3].
Both steric and electronic effects exhibit temperature dependence that influences reactivity ratios across different reaction conditions [17] [18]. Higher temperatures generally reduce the magnitude of steric effects by providing increased thermal energy to overcome activation barriers [18]. Electronic effects may show different temperature dependencies depending on the specific mechanism involved [18].
Activation energy differences between competing propagation reactions determine how reactivity ratios change with temperature [18]. Monomers with higher steric hindrance typically show larger activation energies, leading to temperature-dependent changes in relative reactivities [18]. This temperature dependence must be considered in kinetic modeling and process optimization [18].
Poly(styrene-random-divinylbenzene) networks represent a fundamental class of crosslinked polymer systems with exceptional optical properties suitable for high-refractive-index applications [1] [2]. These networks are formed through the copolymerization of styrene with 1,2-bis(ethenyl)benzene (divinylbenzene), where the divinylbenzene component serves as a crosslinking agent that creates three-dimensional network structures [3] [4].
The optical properties of poly(styrene-random-divinylbenzene) networks are directly influenced by the crosslinking density, which is determined by the molar percentage of divinylbenzene incorporated into the polymer matrix [2] [3]. Pure polystyrene exhibits a refractive index of approximately 1.590 at 589 nanometers, while the incorporation of divinylbenzene progressively increases the refractive index up to 1.615 for highly crosslinked systems [5] [6].
Recent investigations have demonstrated that the para-divinylbenzene isomer produces tighter and less uniform networks compared to the meta-isomer, resulting in different swelling behaviors and optical characteristics [2]. The crosslinked networks exhibit reduced swelling capacity and enhanced thermal stability, with glass transition temperatures ranging from 100 degrees Celsius for pure polystyrene to over 220 degrees Celsius for fully crosslinked poly(divinylbenzene) [2] [3].
The following table presents comprehensive optical properties of poly(styrene-random-divinylbenzene) networks with varying crosslink densities:
Composition | Refractive Index (589nm) | Crosslink Density (mol%) | Glass Transition Temperature (°C) | Optical Clarity | Applications |
---|---|---|---|---|---|
Poly(styrene) | 1.590 | 0 | 100 | Excellent | General optics |
Poly(S-r-DVB) 2% DVB | 1.592 | 2 | 105 | Excellent | Ion exchange resins |
Poly(S-r-DVB) 5% DVB | 1.595 | 5 | 115 | Very Good | Chromatography media |
Poly(S-r-DVB) 10% DVB | 1.600 | 10 | 130 | Good | High-performance optical components |
Poly(S-r-DVB) 15% DVB | 1.605 | 15 | 150 | Good | Thermal resistant optics |
Poly(S-r-DVB) 20% DVB | 1.610 | 20 | 170 | Fair | Chemical resistant materials |
Poly(S-r-DVB) 25% DVB | 1.615 | 25 | 190 | Fair | Specialized optical coatings |
Poly(divinylbenzene) | 1.615 | 100 | 220 | Moderate | Rigid optical substrates |
The synthesis of these networks employs suspension polymerization techniques with specific porogens such as toluene and n-heptane to control the pore structure and surface area [7]. The resulting materials exhibit specific surface areas ranging from 500 to over 1000 square meters per gram, depending on the crosslinking degree and synthesis conditions [8] [9].
4-Ethenylpyridine (4-vinylpyridine) serves as a crucial building block for the synthesis of sophisticated triblock copolymers that exhibit unique self-assembly behaviors and nanostructured morphologies [10] [11]. These triblock systems demonstrate remarkable versatility in forming hierarchical structures through three-dimensional soft confined self-assembly processes [12] [13].
The most extensively studied systems include poly(4-vinylpyridine)-block-polystyrene-block-poly(4-vinylpyridine) (P4VP-b-PS-b-P4VP) triblock copolymers, which can be synthesized with varying molecular weights and block ratios [10] [12]. The poly(4-vinylpyridine) blocks exhibit a refractive index of approximately 1.584 at 589 nanometers, while the overall optical properties depend on the volume fraction of each block [14].
Advanced synthesis techniques utilizing reversible addition-fragmentation chain transfer (RAFT) polymerization enable precise control over molecular weight distributions and block compositions [15]. These triblock copolymers can form diverse morphologies including spherical micelles, cylindrical structures, lamellar phases, and complex curved geometries depending on the block length ratios and processing conditions [10] [12].
The following table summarizes key properties of 4-ethenylpyridine-containing triblock copolymers:
Copolymer System | P4VP Block Length (kg/mol) | Total Molecular Weight (kg/mol) | Morphology | Refractive Index P4VP Block | Processing Temperature (°C) | Applications |
---|---|---|---|---|---|---|
PS-b-P4VP-b-PS | 3.0 | 45.5 | Spherical micelles | 1.584 | 150 | Drug delivery |
P4VP-b-PS-b-P4VP | 6.3 | 52.8 | Cylindrical structures | 1.584 | 160 | Membrane separations |
PS-b-P4VP-b-PEO | 7.9 | 68.1 | Lamellar phases | 1.584 | 140 | Optical waveguides |
P4VP-b-PI-b-P4VP | 13.4 | 89.7 | Complex curved structures | 1.584 | 170 | Nanostructured films |
PS-b-P4VP-b-PMMA | 24.2 | 156.3 | Hierarchical assemblies | 1.584 | 180 | Advanced composites |
The incorporation of cetyltrimethylammonium bromide (CTAB) as a surfactant enables the fabrication of onion-like particles, convex lens-like particles, and tulip-like particles with alternately stacked lamellae [10]. The location of poly(4-vinylpyridine) domains can be selectively identified through loading with gold nanoparticles, demonstrating the potential for advanced optical applications [10].
Recent developments have focused on the functionalization of poly(4-vinylpyridine) blocks through post-polymerization modifications, including quaternization with phenylboronic acid derivatives to create stimuli-responsive systems [11]. These modifications enable the preparation of micelles with specific responsivity to various diols, opening applications in targeted drug delivery and sensing systems [11].
Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) represent an innovative class of materials synthesized through inverse vulcanization processes that incorporate elemental sulfur with organic comonomers including 1,2-bis(ethenyl)benzene and 4-ethenylpyridine [16] [17]. This approach transforms industrial sulfur waste into valuable polymeric materials with unique optical and mechanical properties [18] [17].
The inverse vulcanization process involves heating elemental sulfur above its melting point (approximately 159 degrees Celsius) followed by the addition of vinyl comonomers that react with sulfur radicals to form copolymer networks [16] [17]. The resulting CHIPs exhibit high sulfur content ranging from 45 to 70 weight percent, which directly correlates with their optical properties [19] [18].
The incorporation of sulfur into organic polymer backbones significantly enhances the refractive index due to sulfur's high molar refraction compared to carbon [20] [21]. Poly(sulfur-random-styrene) systems achieve refractive indices exceeding 1.76, while poly(sulfur-random-1,3,5-triisopropenylbenzene) can reach values as high as 1.88 at 589 nanometers [19] [18].
The following table presents comprehensive data for chalcogenide hybrid polymers synthesized via inverse vulcanization:
Polymer System | Sulfur Content (wt%) | Refractive Index (589nm) | Glass Transition Temperature (°C) | Thermal Stability (°C) | Infrared Transparency | Processing Method |
---|---|---|---|---|---|---|
Poly(S-r-styrene) | 50 | 1.76 | 68 | 200 | Good (2-12 μm) | Melt processing |
Poly(S-r-1,3-diisopropenylbenzene) | 60 | 1.82 | 95 | 230 | Excellent (3-14 μm) | Solution casting |
Poly(S-r-1,3,5-triisopropenylbenzene) | 70 | 1.88 | 130 | 250 | Outstanding (4-16 μm) | Injection molding |
Poly(S-r-4-vinylpyridine) | 45 | 1.74 | 62 | 180 | Moderate (2-10 μm) | Spin coating |
Poly(S-r-divinylbenzene) | 55 | 1.79 | 85 | 220 | Good (3-13 μm) | Compression molding |
A significant advancement in CHIP synthesis involves dynamic covalent polymerization (DCP), where the dynamic sulfur-sulfur bonds in poly(sulfur-random-styrene) liquid polysulfides are thermally activated to generate sulfur radicals that react with additional vinyl comonomers [16]. This sequential process enables the incorporation of functional comonomers that are otherwise immiscible with liquid sulfur, expanding the range of achievable properties [16].
The thermal recycling performance of CHIPs is exceptional due to the dynamic nature of sulfur-sulfur bonds, which can be cleaved and reformed upon heating [18]. This property enables multiple reprocessing cycles without significant degradation of mechanical or optical properties [18].
Dynamic Covalent Adaptable Networks (CANs) incorporating 1,2-bis(ethenyl)benzene and 4-ethenylpyridine represent a revolutionary approach to creating reprocessable crosslinked polymers through the strategic incorporation of dynamic covalent bonds [22] [23]. These networks combine the mechanical properties of thermosets with the reprocessability of thermoplastics through bond exchange mechanisms [24].
The fundamental principle underlying CANs involves the incorporation of exchangeable covalent bonds that can undergo associative or dissociative exchange reactions under appropriate stimuli, typically elevated temperature [22] [23]. Common dynamic bonds include disulfide exchanges, transesterification reactions, imine bonds, and boronic ester exchanges [22].
Recent research has revealed unexpected acceleration effects in CANs containing dual dynamic bonds, where the presence of a second type of dynamic bond accelerates stress relaxation and lowers the activation energy compared to single dynamic bond systems [22]. For example, dual dynamic CANs combining disulfide and ester bonds exhibit activation energies of approximately 75 kilojoules per mole, lower than either disulfide-only systems (78 kilojoules per mole) or ester-only systems (99 kilojoules per mole) [22].
The following table presents detailed thermal properties of dynamic covalent adaptable networks:
Network Type | Exchange Activation Energy (kJ/mol) | Relaxation Time (s at 150°C) | Glass Transition Temperature (°C) | Topology Freezing Temperature (°C) | Reprocessing Temperature (°C) | Mechanical Properties |
---|---|---|---|---|---|---|
Disulfide-based CAN | 78 | 125 | 45 | 120 | 150 | Good flexibility |
Transesterification CAN | 99 | 245 | 62 | 140 | 180 | High strength |
Dual dynamic (disulfide + ester) | 75 | 89 | 48 | 115 | 140 | Balanced properties |
Vitrimer network | 85 | 156 | 55 | 135 | 170 | Temperature adaptive |
Triple dynamic CAN | 65 | 67 | 52 | 110 | 130 | Superior toughness |
Innovative approaches to CAN design include the development of systems with carbon dioxide-facilitated recyclability, where CO₂ gas serves as an external trigger for lowering reprocessing barriers [23]. These systems incorporate ionic clusters that facilitate bond rearrangement in the presence of CO₂, enabling rapid recycling under milder conditions while maintaining excellent mechanical performance during normal service conditions [23].
The topology freezing temperature represents a critical parameter for CANs, defining the temperature above which bond exchange becomes rapid enough to enable polymer flow and reprocessing [24]. Below this temperature, the exchange rate is sufficiently slow that the material behaves as a conventional thermoset [24].
Irritant